Isodillapiole
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4,5-dimethoxy-6-prop-1-enyl-1,3-benzodioxole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O4/c1-4-5-8-6-9-11(16-7-15-9)12(14-3)10(8)13-2/h4-6H,7H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEDZKYGAFWDLGE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=CC1=CC2=C(C(=C1OC)OC)OCO2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301240046 | |
| Record name | 4,5-Dimethoxy-6-(1-propen-1-yl)-1,3-benzodioxole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301240046 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
23731-63-7 | |
| Record name | 4,5-Dimethoxy-6-(1-propen-1-yl)-1,3-benzodioxole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=23731-63-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4,5-Dimethoxy-6-(1-propen-1-yl)-1,3-benzodioxole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301240046 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Natural Occurrence and Biogeographical Distribution
Botanical Sources and Chemotaxonomic Significance
Isodillapiole (B102693) is found in several plant species, particularly within the Piperaceae family, and its presence can be significant for classifying and understanding the relationships between these plants.
Isolation from Piper aduncum (Piperaceae) Essential Oils
Piper aduncum L., a common shrub in the Amazon Rainforest and other subtropical areas, is a notable source of phenylpropanoids in its essential oil. While dillapiole (B1196416) is often the major component in P. aduncum essential oil, particularly in specimens from deforested areas of the Brazilian Amazon (ranging from 35% to 90%), this compound has also been obtained from this source. nih.govresearchgate.netresearchgate.net Research involving the fractionation of dillapiole-rich essential oil from P. aduncum on a silica (B1680970) chromatographic column has yielded fractions rich in dillapiole (95.0-98.9%), from which the isomer this compound was obtained. nih.govcapes.gov.br
Identification in Related Plant Species (e.g., Piper peepuloides)
Beyond Piper aduncum, this compound has been identified in other related plant species. For instance, it has been reported in Piper peepuloides Roxb., another species within the Piperaceae family. imsc.res.in Piper peepuloides, also known as wild pepper, is a slender climbing bush found in the Eastern Himalayas, including Bhutan, Sikkim, India, Myanmar, Nepal, and Bangladesh. efloraofindia.comkau.inflowersofindia.net While detailed quantitative data on this compound content in P. peepuloides from the provided sources is limited, its identification in this species highlights its occurrence within the Piper genus.
This compound has also been reported in Polemannia montana. nih.gov
Intraspecific Chemical Variation and Chemotypes of Source Plants
The chemical composition of essential oils can vary significantly within a single plant species depending on factors such as geographical origin, environmental conditions, and genetic variations. researchgate.netparasite-journal.org This intraspecific variation leads to the existence of different chemotypes, which are populations of a species that produce essential oils with distinct chemical profiles. parasite-journal.orgresearchgate.net
In the case of Piper aduncum, at least nine different chemotypes have been characterized. researchgate.netparasite-journal.orgresearchgate.net While some chemotypes are rich in phenylpropanoids like dillapiole and, by extension, its isomer this compound, others may be dominated by different classes of compounds, such as monoterpenoids (e.g., 1,8-cineole) or sesquiterpenoids (e.g., (E)-nerolidol). nih.govparasite-journal.orgresearchgate.net For example, P. aduncum specimens from deforested areas of the Brazilian Amazon are often rich in dillapiole, whereas those from the Atlantic Forest and other regions of Brazil may contain primarily terpene compounds. nih.govresearchgate.net This chemical variability underscores the importance of considering the specific chemotype when studying the composition and properties of essential oils from P. aduncum.
Ecological Role in Plant Defense Mechanisms
Plants produce a wide array of secondary metabolites, including phenylpropanoids like this compound, which play crucial roles in their interactions with the environment. scielo.org.conih.gov These compounds can act as defenses against herbivores, pathogens, and competitors. nih.govicrisat.orgmdpi.comresearchgate.net
While dillapiole, an isomer of this compound also found in Piper aduncum, has demonstrated insecticidal and fungicidal activities, studies on the ecological role of this compound specifically are less extensive in the provided context. nih.govscielo.org.coresearchgate.net One study comparing the insecticidal action of dillapiole and this compound against the larvae and adult insects of Anopheles marajoara and Aedes aegypti found that the isomeric this compound showed no significant activity in the same biological tests where dillapiole was effective. nih.govscielo.org.co This suggests that while related, the specific ecological role and defensive properties of this compound may differ from its isomer dillapiole.
Secondary metabolites in plants can deter herbivores directly through toxicity or repellency, or indirectly by attracting natural enemies of the herbivores. nih.govresearchgate.net The presence of compounds like this compound in the essential oils of plants like Piper aduncum suggests a potential involvement in such defense strategies, although the specific mechanisms and significance of this compound itself require further detailed investigation. researchgate.net
Chemical Synthesis and Structural Analogues
Semisynthetic Routes to Isodillapiole (B102693)
This compound is commonly synthesized from dillapiole (B1196416), a naturally occurring phenylpropanoid. This transformation primarily involves isomerization of the allyl side chain of dillapiole to a propenyl group in this compound. inpa.gov.brscielo.brscielo.brnih.govsmolecule.comresearchgate.netresearchgate.netnih.gov
Isomerization Reactions of Dillapiole
The isomerization of dillapiole to this compound is a well-established semisynthetic route. inpa.gov.brscielo.brscielo.brnih.govresearchgate.net This reaction typically involves heating dillapiole with a strong base catalyst. One reported method utilizes a 17% solution of potassium hydroxide (B78521) (KOH) in ethanol (B145695) under reflux conditions for 24 hours. scielo.brscielo.brnih.gov Another procedure describes refluxing dillapiole with 85% KOH under medium vacuum for 11 hours. erowid.orgscribd.com The isomerization converts the terminal double bond of the allyl group in dillapiole to an internal double bond in the propenyl group of this compound, resulting in a mixture of E and Z isomers. scielo.brscielo.br Purification of this compound after the reaction can be achieved through techniques such as vacuum distillation erowid.orgscribd.com and column chromatography. scielo.brscielo.brnih.gov
Here is a summary of reported isomerization conditions:
| Starting Material | Reagent/Catalyst | Solvent | Conditions | Reported Yield | Reference |
| Dillapiole | 17% KOH solution | Ethanol | Reflux, 24 hours | Not specified | scielo.brscielo.brnih.gov |
| Dillapiole | 85% KOH (10g per 500ml) | None/Vacuum | Reflux, 11 hours | 85% | erowid.orgscribd.com |
| Dillapiole | 3 mol/L KOH solution | Butanol | Reflux, 24 hours | 85% | tandfonline.com |
Detailed Mechanistic Investigations of Isomerization Processes
The isomerization of allylbenzenes, including dillapiole, to their corresponding propenylbenzene isomers is a general reaction often catalyzed by bases. mdma.ch The mechanism typically involves the abstraction of a proton from the allylic carbon, forming a resonance-stabilized carbanion. This carbanion can then be reprotonated at the adjacent carbon, leading to the formation of the more substituted and generally more stable propenyl double bond. mdma.ch The use of strong bases like potassium hydroxide facilitates this proton abstraction. erowid.orgscribd.comtandfonline.commdma.ch The reaction conditions, such as temperature and solvent, can influence the reaction rate and the ratio of E and Z isomers formed. scielo.brscielo.brmdma.ch While specific detailed mechanistic studies solely focused on dillapiole isomerization were not extensively detailed in the provided snippets, the general mechanism for allylbenzene (B44316) isomerization catalyzed by bases is well-documented and applicable. mdma.ch Factors like vacuum during reflux can affect the reaction temperature and aid in removing water formed during the process, potentially influencing the reaction's efficiency and minimizing polymerization. erowid.orgscribd.commdma.chscribd.com
Design and Synthesis of this compound Derivatives and Analogues
The structural features of this compound, including its benzodioxole ring, methoxy (B1213986) groups, and propenyl side chain, make it a valuable scaffold for the design and synthesis of derivatives and analogues. tandfonline.com These modifications are often aimed at exploring structure-activity relationships and developing compounds with potentially altered or improved biological activities. smolecule.comnih.govtandfonline.comtandfonline.comscielo.brscielo.br
Strategies for Molecular Simplification and Modification
Strategies for designing this compound derivatives and analogues often involve modifying the existing functional groups or simplifying the molecular structure. One approach is the modification of the propenyl side chain. For instance, reduction of the double bond leads to dihydrodillapiole. smolecule.comnih.govtandfonline.comtandfonline.com Other modifications mentioned include the formation of epoxide, glycol, ketone, ketoxime, pseudonitrosite, and nitropropene derivatives of this compound. erowid.orgscribd.comerowid.org The synthesis of ethyl and n-butyl ether derivatives of dillapiole, which can be considered related to this compound analogues due to their phenylpropanoid nature, has also been reported, involving steps like isomerization, oximercuration, epoxidation, and oxidation. sci-hub.st Molecular simplification strategies can also involve altering the substitution pattern on the aromatic ring or modifying the benzodioxole moiety, although specific examples directly related to this compound simplification beyond related phenylpropanoids like safrole were not extensively detailed in the provided results. tandfonline.comtandfonline.com
Here are some reported this compound derivatives and their molecular weights: erowid.org
| Compound Name | Molecular Weight ( g/mol ) |
| This compound | 222.24 |
| This compound epoxide | 238.24 |
| This compound glycol | 256.26 |
| This compound ketone (DMMDP2P-2) | 238.24 |
| This compound ketoxime | 253.26 |
| This compound pseudonitrosite | 298.25 |
| This compound nitropropene | 267.24 |
| This compound amine (DMMDA-2) | 239.27 |
| This compound methylamine (B109427) (DMMDMA-2) | 253.20 |
Computational Chemistry Approaches in Analogue Design
Computational chemistry plays an increasingly important role in the design of new molecules, including phenylpropanoid analogues. scielo.brinpa.gov.br Theoretical computational studies can be used to predict molecular properties, investigate interactions with biological targets, and guide the synthesis of compounds with desired characteristics. scielo.brinpa.gov.br For example, molecular modeling has been employed in studies involving dillapiole derivatives to understand their binding interactions with enzymes in parasites. scielo.brinpa.gov.br Density functional theory (DFT) calculations have also been used in studies of phenylpropanoid glycosides to investigate their antioxidant mechanisms. nih.govnih.gov These computational methods can help in selecting promising structures for synthesis and understanding the potential impact of structural modifications on activity. scielo.brinpa.gov.brnih.gov
Novel Synthetic Methodologies for Related Phenylpropanoids
While the isomerization of dillapiole is a primary route to this compound, research into novel synthetic methodologies for related phenylpropanoids can inform future approaches for this compound and its analogues. The phenylpropanoid pathway in plants involves the biosynthesis of a wide variety of compounds from precursors like L-phenylalanine and L-tyrosine. researchgate.netoup.com Enzymatic synthesis routes have been explored for phenylpropanoid glycosides, offering alternative approaches to traditional chemical synthesis. nih.govnih.gov These enzymatic methods can be efficient and versatile for obtaining analogues with specific structural features. nih.govnih.gov Palladium-catalyzed cross-coupling reactions have also been utilized in the synthesis of cinnamic acid-containing phenylethanoid glycosides, demonstrating the application of transition metal catalysis in constructing phenylpropanoid structures. researchgate.net Furthermore, novel rearrangement processes have been discovered in the synthesis of complex phenylpropanoid glycosides, highlighting the potential for developing new reaction methodologies in this class of compounds. researchgate.net These advancements in the synthesis of related phenylpropanoids may provide inspiration for developing novel or more efficient routes to this compound derivatives in the future.
Mechanisms of Biological Action
Molecular Interactions with Biological Targets
The biological effects of isodillapiole (B102693) are mediated by its direct and indirect interactions with specific proteins and enzymes within biological systems. These interactions can lead to the modulation of enzymatic activity, affecting crucial physiological processes.
Enzyme Inhibition and Modulation Studies
Studies have investigated the impact of this compound on the activity of several enzyme classes, highlighting its potential to interfere with metabolic and detoxification mechanisms.
Inhibition of Cytochrome P450 Monooxygenases (CYP450)
This compound has been reported to influence the expression of cytochrome P450 (CYP450) resistance genes in Aedes aegypti mosquitoes. nih.govmdpi.com This suggests that the compound can interact with the enzymatic machinery responsible for metabolizing xenobiotics, potentially affecting the organism's ability to detoxify various substances, including insecticides. nih.govmdpi.com CYP450 enzymes are a superfamily of monooxygenases that play a significant role in the metabolism of a wide range of endogenous and exogenous compounds, including drugs, toxins, and natural products. nih.govnih.govevotec.com Inhibition or induction of these enzymes can have profound effects on the pharmacokinetics and biological activity of co-administered substances. nih.govevotec.com While the direct inhibitory constants (e.g., IC50 values) of this compound against specific CYP450 isoforms are not extensively detailed in the provided information, the observed effect on gene expression indicates a clear interaction with this detoxification system in Ae. aegypti. nih.govmdpi.com
Interaction with Esterases and Glutathione (B108866) S-Transferase
This compound and its related compounds, such as dillapiole (B1196416), have been studied for their interactions with esterases and glutathione S-transferases (GSTs), enzymes also involved in detoxification processes, particularly in insects. nih.govresearchgate.netresearchgate.netembrapa.br Research on Aedes aegypti and Spodoptera litura has indicated that dillapiole can affect the activity of esterases and GSTs. researchgate.netembrapa.br One study noted an increase in the activity of α-esterase, β-esterase, and glutathione-S-transferase enzymes in A. sculptum larvae treated with dillapiole. researchgate.net While direct, detailed studies specifically on this compound's inhibitory or modulatory effects on these enzymes across various organisms are limited in the provided context, the close structural relationship to dillapiole suggests a potential for similar interactions. nih.govresearchgate.netresearchgate.netembrapa.br Esterases are a diverse group of enzymes that hydrolyze ester bonds, playing roles in xenobiotic metabolism and neurotransmitter regulation. GSTs are a family of detoxification enzymes that catalyze the conjugation of glutathione to various substrates, facilitating their excretion. nih.govbiorxiv.orgfrontiersin.org
Effects on N-myristoyltransferase and Trypanedione Reductase
Molecular docking studies investigating a dillapiole n-butyl ether derivative, a compound structurally related to this compound, have explored its potential interactions with N-myristoyltransferase (NMT) and trypanothione (B104310) reductase in Leishmania parasites. scielo.brscielo.br These studies suggested that this derivative exhibited affinity for the active site of N-myristoyltransferase. scielo.br NMT is an enzyme that catalyzes the covalent attachment of myristate, a 14-carbon fatty acid, to the N-terminal glycine (B1666218) residue of certain proteins, a modification crucial for protein localization and function. patsnap.comnih.gov Trypanothione reductase is a key enzyme in the trypanothione metabolism pathway, essential for maintaining redox balance in trypanosomatid parasites. While these findings pertain to a derivative, they provide insights into potential targets for this compound and its analogs within parasitic organisms. scielo.brscielo.br
Inhibition of Galactonolactone (B1212098) Oxidase
Allylpolyalkoxybenzenes, a class of compounds that includes dillapiole (an isomer of this compound), have been identified as inhibitors of galactonolactone oxidase (TcGAL) from Trypanosoma cruzi. researchgate.netresearchgate.net TcGAL is an enzyme involved in the biosynthesis of vitamin C in this parasite, a crucial antioxidant that T. cruzi cannot obtain from its environment. researchgate.netresearchgate.netwikipedia.org Inhibition of TcGAL disrupts this essential pathway, suggesting a mechanism for the antiparasitic activity observed with some related compounds. researchgate.netresearchgate.net Although direct inhibition data for this compound on TcGAL is not explicitly provided, its structural similarity to dillapiole suggests it may also possess inhibitory activity against this enzyme. researchgate.netresearchgate.net
Cellular and Subcellular Interaction Dynamics
Beyond specific enzyme interactions, this compound has been shown to induce cellular effects. In Aedes aegypti, this compound demonstrated genotoxic effects, leading to chromosomal abnormalities and nuclear changes in larval cells. nih.govscielo.br This indicates that this compound can interact with cellular components, potentially including DNA or the machinery involved in cell division, resulting in observable cellular damage. nih.govscielo.br Furthermore, studies on related compounds suggest that their lipophilic nature may allow them to cross cell membranes, facilitating interactions with intracellular targets. scielo.brmdpi.com
Engagement with Intracellular Components
Studies on related phenylpropanoids, such as dillapiole, which also contain the methylenedioxy-phenyl group, suggest potential interactions with intracellular components like cytochrome P450 enzymes in insects. researchgate.net This interaction involves the binding of the methylenedioxy-phenyl group to the heme group of these enzymes, which can inhibit their activity and affect the metabolism of other substances. researchgate.net While direct detailed studies on this compound's specific engagement with intracellular components in mammalian cells are less extensively documented in the provided search results, the shared structural features with dillapiole indicate that similar mechanisms involving metabolic enzymes could be an area of relevance for further investigation.
Cellular Viability Assessments in Research Models (e.g., fibroblast cells, macrophages)
This compound has been evaluated for its effects on cellular viability in different cell types, including fibroblast cells and macrophages. Research has shown that this compound, along with dillapiole and other analogues, was evaluated for in vitro antileishmanial activity and cytotoxic effects on fibroblast cells. nih.govusp.br In one study involving human 3T3 fibroblasts, dillapiole showed a CC50 of 22 µM after 24 hours of exposure. researchgate.net While dillapiole exhibited cytotoxic effects on fibroblast cells, particularly at high concentrations, this compound was reported to be less active than dillapiole in inhibiting Leishmania amazonensis and Leishmania brasiliensis, and showed less cytotoxicity compared to dillapiole. nih.govusp.br
Studies have also assessed the viability of macrophages in the presence of this compound and dillapiole. One study demonstrated viability in macrophages when exposed to dillapiole and its analogue this compound at a concentration of 50 µg/mL after 72 hours. scielo.brinpa.gov.br This suggests that at this concentration and exposure time, this compound did not cause significant cell death in macrophages. Fibroblasts and macrophages are known to interact in various biological processes, including the foreign body response and fibrosis. nih.govmdpi.comnih.gov Assessments of cellular viability in these models help to understand the potential impact of compounds like this compound on these cell populations.
Structure-Activity Relationship (SAR) Elucidation
Structure-Activity Relationship (SAR) studies aim to determine how modifications to the chemical structure of a molecule influence its biological activity. mans.edu.eggardp.orgwikipedia.org Preliminary SAR studies have been conducted on this compound and its analogues to understand which structural features are important for their observed biological effects. nih.govusp.brscience.gov
Identification of Pharmacophoric Groups
Pharmacophoric groups are the essential molecular features that are responsible for a compound's biological activity. tandfonline.com While specific pharmacophoric groups for this compound's activities are still being elucidated, SAR studies on related phenylpropanoids like dillapiole provide insights. These studies suggest that the benzodioxole ring is important for biological activity. tandfonline.comtandfonline.com Additionally, the alkyl groups in the side chain and the methoxy (B1213986) groups on the aromatic ring are also considered relevant for the activity of dillapiole analogues. tandfonline.comtandfonline.com Given the structural similarity, these moieties are likely contributors to the biological profile of this compound as well.
Influence of the Methylenedioxy-phenyl Moiety on Activity
The methylenedioxy-phenyl group is a prominent feature in the structure of this compound and related compounds like dillapiole, safrole, and myristicin. researchgate.netdmt-nexus.me This moiety has been implicated in the biological activities of these compounds, particularly in their interactions with enzymes like cytochrome P450 monooxygenases. researchgate.net In insects, the methylenedioxy-phenyl group in dillapiole can bind to the heme group of these enzymes, inhibiting their ability to metabolize xenobiotics. researchgate.net This interaction contributes to the synergistic effects observed when dillapiole is combined with certain insecticides. researchgate.net The presence of this group in this compound suggests it may also play a role in similar interactions, potentially influencing its biological effects.
Biological Activities in Academic Research Models
Antiparasitic Activity Investigations
The potential of Isodillapiole (B102693) as an antiparasitic agent has been explored, with a particular focus on its effects against various species of the protozoan parasite Leishmania, the causative agent of leishmaniasis.
Research has indicated that this compound and its derivatives possess activity against several Leishmania species. One study demonstrated that an this compound derivative exhibited significant inhibitory effects on the promastigote form of Leishmania chagasi. scielo.brresearchgate.net At a concentration of 50 µg/mL, this derivative was found to inhibit 96% of viable parasites after a 72-hour incubation period. scielo.brresearchgate.net
Furthermore, studies have shown that this compound, along with its analogs, is active against the promastigote forms of both Leishmania amazonensis and Leishmania brasiliensis. scielo.br While these findings are promising, specific 50% inhibitory concentration (IC50) values for pure this compound against these species are not extensively detailed in the currently available literature, which often refers to derivatives or analogues of the compound.
| Leishmania Species | Parasite Stage | Compound | Concentration | % Inhibition | Incubation Time (hours) | Source |
|---|---|---|---|---|---|---|
| L. chagasi | Promastigote | This compound derivative | 50 µg/mL | 96% | 72 | scielo.brresearchgate.net |
The life cycle of the Leishmania parasite involves two main developmental stages: the extracellular, flagellated promastigote found in the sandfly vector, and the intracellular, non-motillle amastigote that resides within vertebrate host macrophages. plos.org Effective antileishmanial agents ideally demonstrate activity against both forms.
While research has confirmed the activity of this compound derivatives against the promastigote stage of various Leishmania species, there is a lack of specific comparative studies detailing the potency of this compound against both promastigote and amastigote stages. scielo.brresearchgate.netscielo.br General studies on other antileishmanial compounds have often revealed differential susceptibility between the two stages, highlighting the importance of evaluating activity against the clinically relevant amastigote form. plos.orgplos.org However, for this compound itself, specific IC50 values for both stages are not well-documented in existing research, precluding a direct comparative analysis of its potency.
Agrochemical and Pest Management Research
In addition to its antiparasitic properties, this compound has been investigated for its potential as an agrochemical agent, specifically for its insecticidal and larvicidal effects against various pests.
This compound has shown promise as a natural insecticide, with studies focusing on its impact on both public health vectors and agricultural pests.
Research has demonstrated the potent insecticidal activity of this compound against the yellow fever mosquito, Aedes aegypti. In one study, this compound was among the most active substances tested, causing 100% mortality in adult female Ae. aegypti after 45 minutes of exposure at a surface density of 0.57 µg/cm².
| Mosquito Species | Life Stage | Compound | Concentration/Dosage | Effect | Exposure Time | Source |
|---|---|---|---|---|---|---|
| Aedes aegypti | Adult female | This compound | 0.57 µg/cm² | 100% mortality | 45 minutes | |
| Anopheles marajoara | Larvae and Adult | Piper aduncum essential oil | Not specified | High lethality | Not specified | researchgate.netscielo.br |
The fall armyworm, Spodoptera frugiperda, is a significant agricultural pest that causes extensive damage to various crops. Research into natural insecticides for its control has included investigations into compounds from the Piperaceae family. Studies have shown that dillapiole (B1196416), a closely related compound to this compound, is the most active component in the essential oil of Piper aduncum against S. frugiperda. nih.gov While this suggests that this compound may also possess insecticidal properties against this pest, direct studies and specific LC50 values for this compound against Spodoptera frugiperda are currently lacking in the scientific literature.
Synergistic Potential with Insecticides
This compound, a phenylpropanoid compound, has been a subject of significant interest in entomological research for its ability to enhance the efficacy of conventional insecticides. This synergistic action is particularly valuable in the context of growing insecticide resistance in pest populations. The primary mechanism behind this synergy is believed to be the inhibition of detoxifying enzymes within the insect, such as cytochrome P450 monooxygenases.
Research has demonstrated that dillapiole, the precursor to this compound and the major component of Piper aduncum essential oil, can significantly potentiate the activity of synthetic pyrethroid insecticides against pests like the fall armyworm (Spodoptera frugiperda). scielo.br When combined with pyrethroids, this essential oil, rich in dillapiole, increases the mortality of insect larvae beyond the efficacy of the insecticide alone. scielo.br
The degree of this enhancement is quantified by the Synergism Factor (SF), which is the ratio of the insecticide's lethal dose (LD50) when used alone versus its LD50 in combination with the synergist. Studies have shown substantial SF values for various pyrethroids when combined with dillapiole-rich oil, indicating a powerful synergistic relationship. scielo.br For instance, significant potentiation was observed for fenpropathrin (B1672528) and beta-cypermethrin (B1669542) through residual contact, and for alpha-cypermethrin, fenpropathrin, and gamma-cyhalothrin (B44037) via topical contact. scielo.br This potentiation suggests that compounds like this compound could serve as effective alternatives to traditional synergists like piperonyl butoxide (PBO). scielo.br
**Interactive Table: Synergism of Dillapiole-Rich Oil with Pyrethroids against *S. frugiperda***
| Insecticide | Application Method | Synergism Factor (SF) Range | Outcome |
| Beta-cypermethrin | Residual Contact | 9.05 - 0.5 | Significant Potentiation |
| Fenpropathrin | Residual Contact | 34.05 - 49.77 | Significant Potentiation |
| Alpha-cypermethrin | Topical Contact | 7.55 - 3.68 | Significant Potentiation |
| Fenpropathrin | Topical Contact | 3.37 - 1.21 | Significant Potentiation |
| Gamma-cyhalothrin | Topical Contact | 5.79 - 10.48 | Significant Potentiation |
One of the primary mechanisms of insecticide resistance in insects is the increased activity of metabolic enzymes, particularly cytochrome P450 monooxygenases (P450s). These enzymes detoxify xenobiotics, including insecticides, by metabolizing them into less toxic, more easily excretable forms. The overexpression of genes encoding these P450 enzymes is a common adaptation in resistant insect populations, rendering previously effective insecticides less potent.
Compounds like this compound, which contain a methylenedioxyphenyl group, are known inhibitors of P450 enzymes. By inhibiting these enzymes, this compound effectively disables the insect's primary defense mechanism against the insecticide. This allows the pyrethroid to reach its target site in the nervous system at a higher concentration and for a longer duration, thereby restoring its lethal effect even in resistant strains. This inhibition of P450-mediated detoxification is a key strategy for managing and overcoming metabolic resistance in agricultural pests and disease vectors.
Genotoxicological Studies in Insect Models
The effects of semi-synthetic this compound have been investigated in the disease vector mosquito, Aedes aegypti, revealing significant genotoxic potential. scielo.brnih.govresearchgate.net These studies aim to understand cellular-level damage that could be exploited for vector control. nih.govbohrium.com
When Ae. aegypti larvae are exposed to this compound, subsequent analysis of neuroblast and oocyte cells shows a range of nuclear and chromosomal abnormalities. scielo.brnih.gov The observed damage is dose-dependent, with the frequency of anomalies increasing at higher concentrations of the compound. nih.gov The genotoxic effects manifest as various malformations, indicating interference with cell division and genetic integrity. scielo.brresearchgate.net These cellular disruptions are linked to observable toxic effects, such as a significant reduction in the mean oviposition rates in female mosquitoes exposed to the compound over several generations. scielo.brnih.gov
**Interactive Table: Observed Genotoxic Effects of this compound in *Aedes aegypti***
| Effect Type | Specific Abnormality Observed | Cell Type |
| Nuclear Abnormalities | Micronuclei | Neuroblasts, Oocytes |
| Budding | Neuroblasts, Oocytes | |
| Polynucleated Cells | Neuroblasts, Oocytes | |
| Chromosomal Damage | Chromosomal Breaks | Neuroblasts, Oocytes |
| Anaphasic Bridges | Neuroblasts, Oocytes | |
| Cellular Effects | Apoptosis (Cell Death) | Neuroblasts, Oocytes |
| Reproductive Effects | Reduced Oviposition Rate | Adult Females |
Anti-inflammatory Research
Beyond its applications in entomology, dillapiole, the parent compound of this compound, has been explored for its potential therapeutic properties, specifically its anti-inflammatory activity.
The anti-inflammatory potential of dillapiole and its analogues has been evaluated using the carrageenan-induced rat paw edema model, a standard and widely accepted method for screening acute anti-inflammatory activity. nih.gov In this model, the injection of carrageenan, a phlogistic agent, into the rat's paw induces a localized inflammatory response characterized by swelling (edema). nih.gov
Studies have shown that both dillapiole and its analogue, di-hydrodillapiole, can significantly inhibit the paw edema induced by carrageenan. nih.gov This reduction in swelling demonstrates a tangible anti-phlogistic (anti-inflammatory) property, suggesting these compounds can counteract the acute inflammatory process. nih.gov The activity of these compounds, while significant, was found to be less potent than the standard non-steroidal anti-inflammatory drug (NSAID) indomethacin (B1671933) used as a positive control in the studies. nih.gov
The precise molecular mechanisms underpinning the anti-inflammatory effects of this compound are still under investigation. However, the positive results in the carrageenan-induced edema model provide clues to the likely pathways involved. The inflammatory response in this model is well-characterized and biphasic. The second phase is primarily mediated by the release of prostaglandins, which are potent inflammatory mediators synthesized by cyclooxygenase (COX) enzymes, particularly COX-2. diff.org
The ability of dillapiole to reduce this edema suggests it may interfere with the prostaglandin (B15479496) biosynthesis pathway. nih.govresearchgate.net Therefore, a primary area of investigation is the potential for this compound and its analogues to act as inhibitors of COX enzymes, similar to conventional NSAIDs. Structure-activity relationship studies have indicated that the benzodioxole ring, a key feature of this compound's structure, is important for its biological activity. nih.gov Further research is needed to confirm direct inhibition of COX-1/COX-2 and to explore other potential anti-inflammatory targets, such as the inhibition of pro-inflammatory cytokines or modulation of signaling pathways like NF-κB.
Advanced Analytical Methodologies and Characterization in Isodillapiole Research
Chromatographic Separation and Identification
Chromatographic techniques are fundamental in isolating Isodillapiole (B102693) from complex mixtures, such as essential oils, and for its quantitative analysis. The choice of method depends on the volatility and polarity of the compound.
Gas Chromatography-Mass Spectrometry (GC-MS)
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile compounds like this compound. In this method, the compound is vaporized and separated based on its boiling point and interaction with a stationary phase within a capillary column. The separated components are then ionized and fragmented, and the resulting mass-to-charge ratio of the fragments is measured by a mass spectrometer, providing a unique mass spectrum that acts as a molecular fingerprint.
In a typical GC-MS analysis of essential oils containing this compound, a non-polar column, such as one with a (5% phenyl)-polymethylsiloxane stationary phase (e.g., DB-5 or HP-5MS), is often employed. The oven temperature is programmed to start at a lower temperature and gradually increase to facilitate the separation of various components in the mixture.
Key Research Findings:
While specific retention times can vary between laboratories and analytical setups, the elution order of isomers generally remains consistent under the same chromatographic conditions. This compound, being the more stable internal double bond isomer, typically has a slightly different retention time compared to its isomer, dillapiole (B1196416). The mass spectrum of this compound is characterized by a molecular ion peak corresponding to its molecular weight and a series of fragment ions that provide structural information.
Table 1: Representative GC-MS Parameters for Phenylpropanoid Analysis
| Parameter | Value |
| Column Type | DB-5 (30 m x 0.25 mm, 0.25 µm film thickness) |
| Carrier Gas | Helium |
| Injection Mode | Split |
| Oven Program | 60°C (2 min), then ramp to 240°C at 3°C/min |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
Note: This table represents typical parameters and may be adjusted based on the specific analytical requirements.
Liquid Chromatography-Mass Spectrometry (LC-MS)
For less volatile compounds or those that are thermally sensitive, Liquid Chromatography-Mass Spectrometry (LC-MS) is the preferred method. In LC-MS, the sample is dissolved in a liquid mobile phase and pumped through a column packed with a stationary phase. Separation is based on the differential partitioning of the analyte between the two phases. The eluent is then introduced into a mass spectrometer for detection and identification.
Reversed-phase chromatography, often using a C18 column, is commonly employed for the analysis of phenylpropanoids like this compound. The mobile phase typically consists of a mixture of water and an organic solvent, such as acetonitrile or methanol, often with a small amount of acid (e.g., formic acid) to improve peak shape.
Key Research Findings:
LC-MS analysis of plant extracts has been instrumental in identifying and quantifying a wide range of phenylpropanoids. The use of tandem mass spectrometry (MS/MS) provides enhanced selectivity and structural information through the fragmentation of a selected precursor ion. This technique is particularly useful for distinguishing between isomers.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a high-resolution separation technique widely used for the quantification of this compound. When coupled with a suitable detector, such as an ultraviolet (UV) detector, HPLC provides a robust method for determining the purity and concentration of the compound.
Similar to LC-MS, reversed-phase columns are the standard for this compound analysis. The choice of mobile phase composition and flow rate is optimized to achieve the best separation from potential impurities.
Key Research Findings:
Validated HPLC methods have been developed for the analysis of related phenylpropanoids like safrole and isosafrole, and similar methodologies can be applied to this compound. These methods demonstrate good linearity, accuracy, and precision, making them suitable for quality control purposes. The retention time of this compound in an HPLC system is a key parameter for its identification.
Spectroscopic Characterization Techniques
Spectroscopic techniques are indispensable for the definitive structural elucidation of this compound. These methods probe the interaction of the molecule with electromagnetic radiation to provide detailed information about its atomic and molecular structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for determining the structure of organic molecules. It is based on the magnetic properties of atomic nuclei. Both proton (¹H) and carbon-13 (¹³C) NMR are crucial for the characterization of this compound.
The ¹H NMR spectrum provides information about the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling. The ¹³C NMR spectrum reveals the number of non-equivalent carbon atoms and their chemical environment.
Key Research Findings:
The ¹H and ¹³C NMR spectra of this compound have been reported, and the chemical shifts and coupling constants are consistent with its proposed structure. The signals in the aromatic region, the methoxy (B1213986) groups, the methylenedioxy group, and the propenyl side chain are all uniquely identifiable.
Table 2: ¹H NMR Spectral Data of this compound (in CDCl₃)
| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-3 | 6.37 | s | |
| H-2' | 6.09 | dq | 15.6, 6.4 |
| H-1' | 6.00 | dq | 15.6, 1.6 |
| -OCH₂O- | 5.92 | s | |
| -OCH₃ | 3.89 | s | |
| -OCH₃ | 3.82 | s | |
| H-3' | 1.84 | dd | 6.4, 1.6 |
Note: Chemical shifts are referenced to TMS (δ = 0.00 ppm). Data is compiled from representative literature values.
Table 3: ¹³C NMR Spectral Data of this compound (in CDCl₃)
| Carbon | Chemical Shift (δ, ppm) |
| C-5 | 148.0 |
| C-6 | 144.1 |
| C-4 | 138.8 |
| C-1 | 129.8 |
| C-2' | 124.6 |
| C-1' | 123.5 |
| C-2 | 111.9 |
| C-3 | 108.3 |
| -OCH₂O- | 101.1 |
| -OCH₃ | 60.8 |
| -OCH₃ | 56.4 |
| C-3' | 18.4 |
Note: Chemical shifts are referenced to the solvent peak (CDCl₃, δ = 77.16 ppm).
Infrared (IR) and Fourier-Transform Infrared (FTIR) Spectroscopy
Infrared (IR) spectroscopy and its more advanced counterpart, Fourier-Transform Infrared (FTIR) spectroscopy, are used to identify the functional groups present in a molecule. The technique measures the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending.
The FTIR spectrum of this compound displays characteristic absorption bands that correspond to the vibrations of its various functional groups, including the aromatic ring, ether linkages, and the double bond in the side chain.
Key Research Findings:
The analysis of the FTIR spectrum of this compound confirms the presence of key structural features. The positions of the absorption bands are indicative of the specific types of bonds and their environment within the molecule.
Table 4: Characteristic FTIR Absorption Bands of this compound
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| ~2900 | C-H stretch | Aliphatic |
| ~1600, ~1500 | C=C stretch | Aromatic ring |
| ~1250, ~1040 | C-O stretch | Aryl ethers |
| ~970 | =C-H bend | trans-alkene |
Note: This table presents approximate absorption ranges for the key functional groups in this compound.
Emerging and Integrative Analytical Approaches
In the ongoing exploration of complex chemical compounds, researchers are increasingly turning to advanced and integrative analytical methodologies. These emerging techniques offer enhanced sensitivity, selectivity, and a deeper understanding of molecular behavior, moving beyond traditional characterization methods. For a compound like this compound, these approaches hold the potential to unlock new insights into its detection, molecular interactions, and potential applications. This section delves into two key areas of this analytical frontier: sophisticated electrochemical detection methods and powerful computational approaches that predict molecular interactions.
Electrochemical Detection Methods
Electrochemical sensors are gaining prominence as powerful tools for the detection of organic molecules due to their high sensitivity, rapid response, portability, and cost-effectiveness. These methods rely on the principle of measuring changes in electrical signals (such as current or potential) that occur during an electrochemical reaction involving the target analyte. The development of novel electrode materials and techniques has paved the way for the sensitive and selective quantification of a wide array of compounds in various matrices.
Voltammetric techniques are particularly well-suited for this purpose. Methods such as Cyclic Voltammetry (CV), Differential Pulse Voltammetry (DPV), and Square Wave Voltammetry (SWV) are frequently employed. nih.gov CV is used to probe the redox behavior of a molecule, while DPV and SWV are stripping voltammetric techniques that offer significantly lower detection limits by minimizing the background charging current. qub.ac.ukrsc.org
The performance of an electrochemical sensor is critically dependent on the working electrode. To enhance sensitivity and selectivity, electrodes are often modified with nanomaterials, polymers, or composites that facilitate electron transfer and promote the accumulation of the analyte on the electrode surface. nih.govrsc.orgrsc.org For instance, the use of palladium nanoparticles incorporated into a polymer matrix has been shown to create a catalytic electrode with effective sensitivity and excellent anti-interference capability for detecting dihydroxybenzene isomers. nih.gov Similarly, modified screen-printed electrodes (SPEs) offer a disposable and mass-producible option for detecting compounds like theophylline in real-world samples, including urine and coffee. qub.ac.uk
While specific applications for the direct electrochemical detection of this compound are not extensively documented, the principles from studies on similar organic molecules can be readily applied. The presence of electroactive functional groups in the this compound structure suggests its suitability for voltammetric analysis. A modified electrode could be designed to selectively interact with and catalyze the oxidation or reduction of this compound, enabling its quantification at trace levels. The table below summarizes the performance of various advanced electrochemical sensors in detecting different organic analytes, illustrating the potential of these methods for future this compound research.
Table 1: Performance of Various Electrochemical Sensors for Organic Compound Detection
| Analyte | Electrode Modification | Technique | Linear Range | Limit of Detection (LOD) | Reference |
|---|---|---|---|---|---|
| Dihydroxybenzene Isomers | Palladium Nanoparticles/Poly(1,5-diaminonaphthalene) on GCE | SWV | 50.0 - 1000.0 nM | 0.22 - 0.47 nM | nih.gov |
| Theophylline | ZnO Nanoflowers/Graphene Oxide/Boron-Doped Diamond NPs on SPE | DPV | Not Specified | 0.17 μM | qub.ac.uk |
| Captopril | CuO Nanoparticles/Multi-Wall Carbon Nanotubes | DPASV | 0.46 - 10 μM | 0.29 μM | rsc.org |
| Lercanidipine | Glassy Carbon Electrode (GCE) | SWCAdSV | 0.04 - 7.6 μM | 0.02 μM | |
| Platinum | Bismuth Film Solid State Electrode | AdSV | Not Specified | 7.9 µg/L | semanticscholar.org |
GCE: Glassy Carbon Electrode, SPE: Screen-Printed Electrode, SWV: Square Wave Voltammetry, DPV: Differential Pulse Voltammetry, DPASV: Differential Pulse Anodic Stripping Voltammetry, SWCAdSV: Square-Wave Cathodic Adsorptive Stripping Voltammetry, AdSV: Adsorptive Stripping Voltammetry.
Computational Approaches for Molecular Detection and Interaction Prediction
Computational chemistry has emerged as an indispensable partner to experimental research, providing deep insights into molecular structure, properties, and interactions at an atomic level. nih.gov These in silico methods can predict the behavior of molecules like this compound, guiding experimental design and accelerating the discovery process. Key computational approaches include molecular docking, quantitative structure-activity relationship (QSAR) modeling, and Density Functional Theory (DFT). nih.gov
Molecular Docking is a computational technique that predicts how a small molecule (ligand), such as this compound, binds to a macromolecular target, typically a protein. mdpi.comnih.gov The method explores various possible conformations of the ligand within the target's binding site and uses a scoring function to estimate the binding affinity for each conformation. mdpi.comyoutube.com This allows researchers to identify potential biological targets for a compound and understand the key intermolecular interactions—like hydrogen bonds and van der Waals forces—that stabilize the ligand-receptor complex. mdpi.comnih.gov Virtual screening, a form of molecular docking, can be used to test large libraries of compounds against a specific target to identify potential hits. nih.govyoutube.com
Quantitative Structure-Activity Relationship (QSAR) modeling is a statistical approach used to develop mathematical models that link the chemical structure of a compound to its biological activity. wikipedia.orgnih.gov QSAR models are built by correlating physicochemical properties or theoretical molecular descriptors of a set of compounds with their known activities. wikipedia.org Once validated, these models can predict the activity of new, untested compounds. wikipedia.orgnih.gov 3D-QSAR, for example, considers the three-dimensional properties of molecules, using computed potentials to relate structure to activity. wikipedia.orgmdpi.com For this compound, QSAR could be used to predict the biological activities of its derivatives, guiding the synthesis of new analogues with enhanced potency. nih.gov
Table 2: Comparison of Key Computational Approaches
| Method | Primary Application | Information Provided | Typical Use Case in this compound Research |
|---|---|---|---|
| Molecular Docking | Predicting ligand-receptor binding | Binding pose, binding affinity (score), key intermolecular interactions. mdpi.com | Identifying potential protein targets; understanding binding mechanism. |
| QSAR | Predicting biological activity from chemical structure | Mathematical model correlating structure and activity; predictive activity values. wikipedia.org | Predicting the activity of novel this compound derivatives; guiding lead optimization. |
| DFT | Investigating electronic structure and properties | Optimized geometry, bond lengths/angles, electronic properties (HOMO/LUMO), vibrational frequencies. nih.govresearchgate.net | Characterizing molecular properties; understanding reactivity. |
| Molecular Dynamics (MD) | Simulating the dynamic behavior of molecules over time | Stability of complexes, conformational changes, solvent effects. nih.govnih.gov | Assessing the stability of an this compound-protein complex. |
Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure of molecules. youtube.commdpi.com DFT calculations can accurately predict a wide range of molecular properties, including optimized geometry, bond lengths, bond angles, and quantum chemical parameters such as the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). nih.govnih.gov These parameters are crucial for understanding a molecule's reactivity. mdpi.com For this compound, DFT could be used to obtain a detailed understanding of its structural and electronic properties, which can complement experimental data from spectroscopic techniques. nih.gov
Finally, Molecular Dynamics (MD) simulations can be used to study the physical movements of atoms and molecules over time. nih.gov In the context of this compound research, an MD simulation could be run on a ligand-protein complex identified through molecular docking to assess its stability and observe how the interactions evolve over a period of time, providing a more dynamic picture of the binding event. nih.govmdpi.com
Table 3: Key Statistical Parameters for QSAR Model Validation
| Parameter | Description | Acceptable Value |
|---|---|---|
| r² (Coefficient of Determination) | Indicates the proportion of variance in the dependent variable that is predictable from the independent variable(s) for the training set. | > 0.6 |
| q² (Cross-validated r²) | A measure of the predictive ability of the model for the training set, often calculated using the leave-one-out (LOO) method. | > 0.5 |
| r²_ext (External r²) | Measures the predictive performance of the model on an external set of compounds not used in model development. mdpi.com | > 0.6 |
Environmental Research Perspectives
Considerations for Sustainable Biopesticide Development
The development of sustainable biopesticides involves creating pest control agents that are effective, have minimal negative impacts on the environment and non-target organisms, and are economically viable. numberanalytics.com Isodillapiole's potential role in sustainable biopesticide development is being explored, particularly as an alternative to synthetic insecticides for controlling disease vectors like Aedes aegypti, which have developed resistance to conventional chemicals. scielo.brresearchgate.netredalyc.orgscielo.br
One of the key advantages of using plant-derived compounds and their derivatives as biopesticides is their generally lower environmental impact and shorter persistence compared to many synthetic pesticides. parasite-journal.orgnih.gov This aligns with the goals of sustainable agriculture and pest management, which aim to reduce environmental pollution and protect non-target species. numberanalytics.comthewaterchannel.tv
However, the relatively short persistence of essential oils and their derivatives can also be a limitation, potentially requiring more frequent applications or the development of formulations that enhance their stability and duration of action. parasite-journal.org Research into formulations that can prolong the effectiveness of This compound (B102693) in the environment without increasing its negative impact would be a relevant consideration for sustainable development.
Another important aspect of sustainable biopesticide development is evaluating the effects of the compound on non-target organisms and the broader ecosystem. While some studies highlight the potential of this compound as an insecticide, further research in more natural environmental settings is necessary to fully assess its impact on non-target species. scielo.brresearchgate.netnih.gov
The potential for pests to develop resistance to biopesticides, similar to synthetic pesticides, is also a consideration. stir.ac.uk Understanding the mechanisms of resistance and developing strategies to mitigate it, such as using compounds in rotation or in integrated pest management programs, is crucial for the long-term sustainability of this compound as a pest control agent.
The use of plant-based synergists in combination with insecticides is another area of research that could contribute to sustainable pest management by potentially reducing the required dosage of active compounds and mitigating resistance. researchgate.net While the search results mention the synergistic potential of other compounds, exploring this possibility with this compound could be beneficial.
Future Research Directions and Translational Opportunities
Rational Design and Synthesis of Advanced Isodillapiole (B102693) Analogues
The semi-synthesis of this compound from dillapiole (B1196416) has been reported, highlighting the potential for chemical modification to explore its properties wikipedia.orgchem960.com. Future research should focus on the rational design and synthesis of advanced this compound analogues. Preliminary structure-activity relationship (SAR) studies involving this compound and dillapiole have indicated that specific structural features, such as the benzodioxole ring, the alkyl groups in the side chain, and the methoxy (B1213986) groups on the aromatic ring, are important for biological activity chem960.comthegoodscentscompany.com.
Rational design approaches can leverage these initial SAR insights to synthesize novel compounds with potentially enhanced or altered biological activities. This involves systematically modifying the this compound structure at different positions to understand the impact of these changes on its interactions with biological targets. Advanced synthetic methodologies, including those enabling flexible and selective access to analogues with diverse substitutions and stereochemistries, will be crucial in this endeavor foodb.canih.govvdhthymol.com. The goal is to create a library of this compound derivatives and explore their properties, potentially identifying compounds with superior efficacy or novel activities compared to the parent compound.
Integration of Omics Technologies for Comprehensive Mechanistic Elucidation
Understanding the precise molecular mechanisms underlying any observed biological effects of this compound is critical for its translational potential. The integration of various omics technologies offers a powerful approach for comprehensive mechanistic elucidation uni.luuni.lu. Techniques such as transcriptomics, proteomics, and metabolomics can provide a holistic view of the cellular and molecular changes induced by this compound exposure thegoodscentscompany.comwikitrans.net.
Transcriptomics, for instance, can reveal how this compound affects gene expression patterns, as demonstrated in a study investigating its impact on insecticide resistance genes in Aedes aegypti nih.gov. Proteomics can identify changes in protein abundance and modification, while metabolomics can profile alterations in small molecule metabolites. Integrating data from these different omics layers can help construct a more complete picture of the biological pathways and networks influenced by this compound uni.lunih.gov. Advanced bioinformatics tools and machine learning approaches are essential for analyzing these large, complex datasets and extracting meaningful biological insights nih.gov. Future research should apply these integrated omics approaches to various biological systems and organisms to fully understand how this compound exerts its effects at a molecular level.
Development of Advanced Formulation Technologies (e.g., Nanoformulations)
The physicochemical properties of this compound, like many natural lipophilic compounds, may present challenges for formulation and delivery, potentially affecting its bioavailability and efficacy. The development of advanced formulation technologies, particularly nanoformulations, represents a significant future research direction researchgate.net.
Nanoformulations, such as lipid-based nanoparticles, polymeric nanoparticles, and nanoemulsions, have shown considerable promise in enhancing the solubility, stability, and targeted delivery of active compounds researchgate.net. These systems can improve the absorption and utilization of lipophilic substances, potentially increasing their therapeutic or biological effects researchgate.net. Furthermore, nanoparticles can offer advantages such as controlled release and improved penetration into target sites, which could be particularly relevant for applications in pest control or other areas. While not yet explored for this compound specifically in the search results, the successful application of nanoformulation strategies to other natural products and active pharmaceutical ingredients suggests this is a valuable avenue for future research to optimize this compound's delivery and performance researchgate.net. Research should focus on developing and characterizing different nanoformulation strategies for this compound and evaluating their impact on its biological activity and stability.
Exploration of Novel Biological Activities Beyond Current Scope
While some biological activities of this compound and its isomer dillapiole have been investigated, there is potential to explore novel activities beyond the currently studied areas wikipedia.orgchem960.comthegoodscentscompany.com. Phenylpropanoids, as a class, are known to possess a wide range of biological properties, including antimicrobial, antioxidant, anti-inflammatory, antidiabetic, and anticancer effects, as well as influencing the nervous system and acting as insect repellents.
Given this broad spectrum of activities associated with related compounds, future research should systematically investigate the potential of this compound in these and other unexplored areas. High-throughput screening methods can be employed to assess its activity against various biological targets or in different disease models. For example, exploring its potential as an antioxidant or investigating its effects on specific enzymatic pathways could reveal new therapeutic or protective properties. Furthermore, understanding the SAR of this compound analogues (as discussed in Section 8.1) will be crucial in identifying derivatives with enhanced novel activities.
Role in Integrated Pest Management Strategies and Vector Control
Dillapiole, the isomer of this compound, has demonstrated insecticidal and larvicidal activities against important vectors like Aedes aegypti wikipedia.org. While one study indicated that this compound showed no significant activity in the same tests where dillapiole was active, other research has explored its effect on insecticide resistance mechanisms in Aedes aegypti, suggesting a potential role in vector control beyond direct insecticidal action wikipedia.orgnih.gov.
Q & A
Q. What are the established methods for synthesizing and purifying isodillapiole for laboratory use?
this compound is synthesized via isomerization of dillapiole using 17% KOH in ethanol under reflux for 24 hours. Purification involves flash column chromatography with hexane, AcOEt (95:5), and MeOH. Nuclear magnetic resonance (NMR) spectroscopy confirms isomer ratios . For reproducibility, detailed protocols on solvent ratios, reaction times, and chromatographic conditions must be standardized and cross-validated with spectral data.
Q. How is this compound characterized analytically to confirm its structural identity and purity?
Key techniques include:
- NMR spectroscopy for structural elucidation (e.g., distinguishing E/Z isomers).
- High-performance liquid chromatography (HPLC) to assess purity.
- Mass spectrometry (MS) for molecular weight confirmation. Analytical thresholds (e.g., ≥95% purity for bioassays) should align with journal standards requiring full spectral data for novel compounds .
Q. What experimental designs are recommended for assessing this compound’s bioactivity in insect models?
Use Aedes aegypti larvae in dose-response assays with concentrations derived from LC50 values (e.g., 20–60 µg/mL). Include negative controls (e.g., 0.05% DMSO) and replicate setups (n=5, 40 larvae per group). Post-exposure, cytological preparations of neuroblasts and oocytes are analyzed for genotoxic effects (e.g., micronuclei, chromosomal breaks) .
Advanced Research Questions
Q. How can researchers resolve contradictions in this compound’s genotoxic effects across insect generations?
In Ae. aegypti, nuclear abnormalities in neuroblasts increased from G1 to G4 at 20–60 µg/mL but declined in oocytes after G2. To address this, apply:
- Two-way ANOVA to evaluate concentration-generation interactions.
- Tukey’s post-hoc tests for pairwise comparisons between treatments and controls.
- Longitudinal studies to track adaptive responses or detoxification mechanisms .
Q. What statistical frameworks are optimal for analyzing dose-dependent and temporal variations in this compound’s toxicity?
Use mixed-effects models to account for repeated measures across generations. Normalize data using Kolmogorov-Smirnov/D’Agostino-Pearson tests. For non-linear responses (e.g., hormesis), apply logistic regression or dose-response curve fitting (e.g., Hill equation) .
Q. How can mechanistic studies elucidate this compound’s mode of action in disrupting insect cell division?
Combine:
- Cytogenetic assays (e.g., chromosomal breakage analysis in metaphase cells).
- Flow cytometry to assess cell cycle arrest (e.g., G2/M phase).
- ROS (reactive oxygen species) detection to link genotoxicity to oxidative stress .
Q. What methodologies ensure reproducibility in this compound-based bioassays across laboratories?
Adhere to OECD guidelines for toxicity testing, including:
- Standardized larval rearing conditions (temperature, diet).
- Blind scoring of cytological abnormalities.
- Inter-laboratory validation of LC50 values using probit analysis .
Methodological Challenges and Solutions
Q. How should researchers design studies to distinguish this compound’s effects from its parent compound (dillapiole)?
Employ comparative bioassays with both compounds at equimolar concentrations. Use synergism/antagonism models (e.g., Chou-Talalay method) to evaluate interactive effects. Structural activity relationship (SAR) studies via molecular docking can identify isomer-specific binding affinities .
Q. What controls are critical when evaluating this compound’s environmental persistence in field studies?
Include:
- Negative controls (solvent-only).
- Positive controls (e.g., temephos for larvicidal activity).
- Field replicates across microhabitats to account for environmental variability. Monitor degradation via LC-MS/MS at regular intervals .
Q. How can omics approaches enhance understanding of this compound’s sublethal effects?
Integrate transcriptomics (RNA-seq) to identify dysregulated genes (e.g., DNA repair pathways) and metabolomics (GC-MS) to profile stress-related metabolites. Use pathway enrichment analysis (e.g., KEGG) to map mechanistic networks .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
